

1-Nitro-4-propylbenzene: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: 1-Nitro-4-propylbenzene

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitro-4-propylbenzene is a valuable aromatic building block in organic synthesis, primarily serving as a precursor to 4-propylaniline, a key intermediate in the production of various dyes, pharmaceuticals, and agrochemicals. The presence of the nitro group and the propyl chain on the benzene ring allows for a range of chemical transformations, making it a versatile starting material for the synthesis of more complex molecules. These transformations primarily involve the reduction of the nitro group and electrophilic substitution on the aromatic ring.

Data Presentation

Physicochemical Properties

Property	Value
Molecular Formula	C ₉ H ₁₁ NO ₂
Molecular Weight	165.19 g/mol [1]
CAS Number	10342-59-3[1]
Appearance	Clear yellow liquid
Boiling Point	107-107.5 °C
Melting Point	-14 °C
Refractive Index	1.5370

Spectroscopic Data for 1-Nitro-4-propylbenzene

Technique	Data
¹ H NMR (Predicted)	Aromatic CH: 7.3 - 8.2 ppm, Propyl CH ₂ (alpha): ~2.6 ppm, Propyl CH ₂ (beta): ~1.6 ppm, Propyl CH ₃ : ~0.9 ppm[1]
¹³ C NMR (Predicted)	Aromatic C-NO ₂ : ~147 ppm, Aromatic CH: 123-129 ppm, Propyl CH ₂ (alpha): ~37 ppm, Propyl CH ₂ (beta): ~24 ppm, Propyl CH ₃ : ~14 ppm[1]
IR (cm ⁻¹)	Asymmetric NO ₂ Stretch: 1550 - 1475 (Strong), Symmetric NO ₂ Stretch: 1360 - 1290 (Strong), Aromatic C-H Stretch: 3100 - 3000 (Medium), Alkyl C-H Stretch: 3000 - 2850 (Medium-Strong) [1]
Mass Spectrometry (m/z)	Molecular Ion [M] ⁺ : 165.19. Common fragments may involve the loss of the nitro group (NO ₂) or parts of the propyl chain.[1]

Spectroscopic Data for 4-Propylaniline

Technique	Data
^1H NMR (CDCl_3 , 400 MHz)	Aromatic CH: 6.95 (d, $J=8.1$ Hz, 2H), 6.61 (d, $J=8.1$ Hz, 2H), NH_2 : 3.55 (s, 2H), Propyl CH_2 (alpha): 2.47 (t, $J=7.6$ Hz, 2H), Propyl CH_2 (beta): 1.63-1.54 (m, 2H), Propyl CH_3 : 0.92 (t, $J=7.4$ Hz, 3H)
^{13}C NMR (CDCl_3 , 100 MHz)	Aromatic C- NH_2 : 144.3 ppm, Aromatic C-propyl: 132.8 ppm, Aromatic CH: 129.2 ppm, 115.1 ppm, Propyl CH_2 (alpha): 37.4 ppm, Propyl CH_2 (beta): 24.9 ppm, Propyl CH_3 : 13.9 ppm
IR (cm^{-1})	N-H Stretch: 3430, 3350, Aromatic C-H Stretch: 3020, Alkyl C-H Stretch: 2955, 2925, 2865, Aromatic C=C Stretch: 1620, 1515
Mass Spectrometry (m/z)	Molecular Ion $[\text{M}]^+$: 135.1. Key fragments: 106 ($[\text{M}-\text{C}_2\text{H}_5]^+$)

Key Applications and Experimental Protocols

The primary application of **1-nitro-4-propylbenzene** is its conversion to 4-propylaniline through the reduction of the nitro group. This transformation is a critical step in many synthetic pathways.

Reduction of the Nitro Group to an Amine

The reduction of the nitro group in **1-nitro-4-propylbenzene** to yield 4-propylaniline can be achieved through various methods, including catalytic hydrogenation and metal-mediated reductions.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. Palladium on carbon (Pd/C) is a commonly used catalyst.

Experimental Protocol: Catalytic Hydrogenation using Pd/C

- Materials: **1-nitro-4-propylbenzene**, 10% Palladium on carbon (Pd/C), Ethanol, Hydrogen gas (H_2).

- Procedure:
 - In a hydrogenation vessel, dissolve **1-nitro-4-propylbenzene** (1.0 eq) in ethanol.
 - Carefully add 10% Pd/C (typically 1-5 mol% of Pd).
 - Seal the vessel and purge with hydrogen gas.
 - Pressurize the vessel with hydrogen gas (typically 1-4 atm).
 - Stir the reaction mixture vigorously at room temperature.
 - Monitor the reaction progress by TLC or GC until the starting material is consumed.
 - Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
 - Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
 - Wash the Celite pad with ethanol.
 - Concentrate the filtrate under reduced pressure to obtain crude 4-propylaniline.
 - The crude product can be purified by distillation or column chromatography if necessary.
- Expected Yield: High yields, often exceeding 95%, are expected with this method.

Reduction using metals such as iron, tin, or zinc in acidic media is a classical and cost-effective method for converting nitroarenes to anilines.

Experimental Protocol: Reduction using Iron and Ammonium Chloride

- Materials: **1-nitro-4-propylbenzene**, Iron powder, Ammonium chloride (NH₄Cl), Ethanol, Water.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add **1-nitro-4-propylbenzene** (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

- Add iron powder (typically 3-5 eq) and ammonium chloride (typically 4-5 eq).
- Heat the mixture to reflux with vigorous stirring.
- Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
- After completion, cool the reaction mixture to room temperature.
- Filter the hot reaction mixture through a pad of Celite to remove the iron salts.
- Wash the filter cake with ethanol.
- Concentrate the filtrate under reduced pressure to remove the ethanol.
- Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-propylaniline.
- Expected Yield: Good to excellent yields are generally obtained.

Experimental Protocol: Reduction using Tin(II) Chloride Dihydrate

- Materials: **1-nitro-4-propylbenzene**, Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$), Ethanol, Sodium bicarbonate (NaHCO_3) solution.
- Procedure:
 - In a round-bottom flask, dissolve **1-nitro-4-propylbenzene** (1.0 eq) in ethanol.
 - Add a solution of tin(II) chloride dihydrate (typically 3-4 eq) in ethanol.
 - Heat the reaction mixture to reflux.
 - Monitor the reaction by TLC.
 - Upon completion, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

- Extract the product with an organic solvent.
- Wash the organic layer with water and brine, dry over a suitable drying agent, and concentrate to give 4-propylaniline.
- Expected Yield: This method typically provides good yields of the corresponding aniline.

Electrophilic Aromatic Substitution

The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution reactions. Therefore, direct electrophilic substitution on **1-nitro-4-propylbenzene** will primarily occur at the positions meta to the nitro group (and ortho to the propyl group). The propyl group is an ortho, para-director, but its directing effect is generally weaker than the deactivating effect of the nitro group.

Logical Workflow for Electrophilic Substitution



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Caption: Electrophilic substitution on **1-nitro-4-propylbenzene**.

Experimental Workflows

Synthesis of 4-Propylaniline from Propylbenzene

A common synthetic route to 4-propylaniline starts from propylbenzene, involving a nitration step followed by reduction.

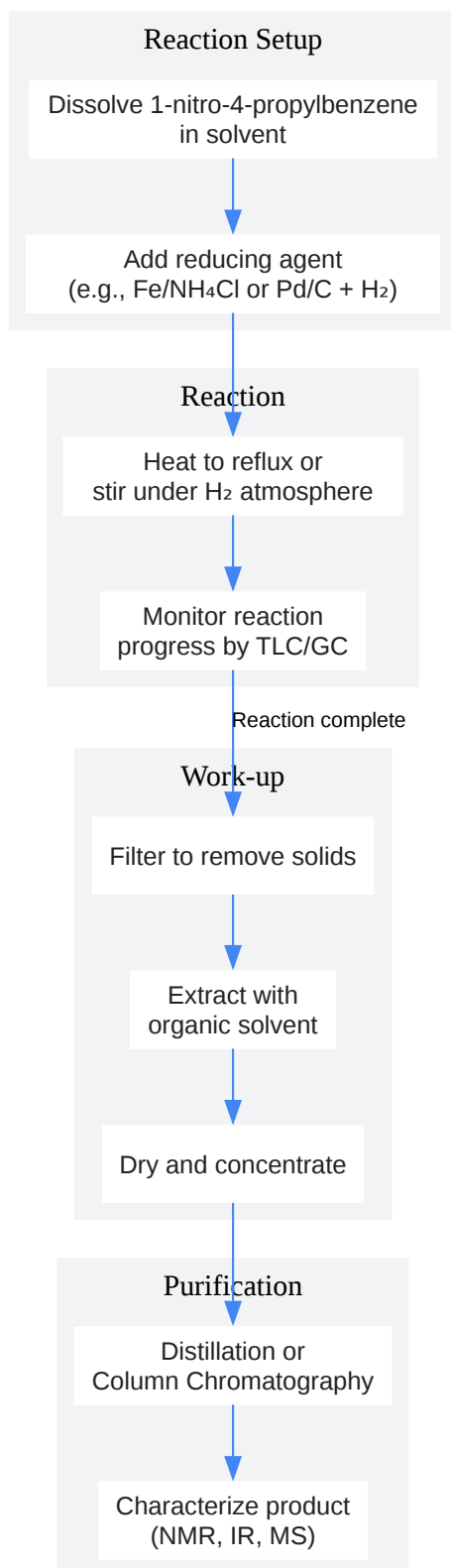


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Caption: Synthetic pathway from propylbenzene to 4-propylaniline.

General Workflow for Nitro Group Reduction

The general experimental workflow for the reduction of **1-nitro-4-propylbenzene** to 4-propylaniline is outlined below.



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Caption: General workflow for the reduction of **1-nitro-4-propylbenzene**.

Conclusion

1-Nitro-4-propylbenzene is a key intermediate with significant applications in the synthesis of fine chemicals and pharmaceuticals. Its primary utility lies in its efficient conversion to 4-propylaniline, a valuable precursor for more complex molecules. The protocols outlined above provide robust and reproducible methods for this key transformation, utilizing both catalytic hydrogenation and metal-mediated reductions. These methods offer flexibility in terms of reaction conditions and cost-effectiveness, making **1-nitro-4-propylbenzene** an important tool for synthetic chemists.

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References

- 1. 1-Nitro-4-propylbenzene | 10342-59-3 | Benchchem [benchchem.com]
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